molecular formula C7H8ClF3N2 B13898296 [2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride

[2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride

Cat. No.: B13898296
M. Wt: 212.60 g/mol
InChI Key: LZKXOKUJHBEUNW-UHFFFAOYSA-N
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Description

[2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethyl group and a fluorine atom attached to a phenyl ring, which is further bonded to a hydrazine moiety. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride typically involves the introduction of difluoromethyl and fluorine groups onto a phenyl ring, followed by the formation of the hydrazine moiety. One common method involves the use of difluoromethylation reagents, such as difluoromethyl iodide, in the presence of a suitable catalyst like copper. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions

[2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl oxides, while reduction can produce difluoromethylated amines .

Scientific Research Applications

Chemistry

In chemistry, [2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development .

Medicine

In medicine, this compound is explored for its therapeutic potential. Its unique properties may contribute to the development of new treatments for various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and other industrial processes .

Mechanism of Action

The mechanism of action of [2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl and fluorine groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The hydrazine moiety can participate in redox reactions, further contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride stands out due to its combination of difluoromethyl, fluorine, and hydrazine groups, which confer unique reactivity and bioactivity. This combination is less common in other fluorinated compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C7H8ClF3N2

Molecular Weight

212.60 g/mol

IUPAC Name

[2-(difluoromethyl)-4-fluorophenyl]hydrazine;hydrochloride

InChI

InChI=1S/C7H7F3N2.ClH/c8-4-1-2-6(12-11)5(3-4)7(9)10;/h1-3,7,12H,11H2;1H

InChI Key

LZKXOKUJHBEUNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)F)NN.Cl

Origin of Product

United States

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